molecular formula C11H9NO3 B8564089 Methyl3-(oxazol-4-yl)benzoate

Methyl3-(oxazol-4-yl)benzoate

Cat. No.: B8564089
M. Wt: 203.19 g/mol
InChI Key: FXRDQWHOMXLBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl3-(oxazol-4-yl)benzoate is a heterocyclic compound that contains both an oxazole ring and a benzoic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-(oxazol-4-yl)benzoate typically involves the formation of the oxazole ring followed by esterification. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. This is followed by esterification using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. The use of environmentally benign solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl3-(oxazol-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

Methyl3-(oxazol-4-yl)benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Methyl3-(oxazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl3-(oxazol-4-yl)benzoate is unique due to the combination of the oxazole ring and the benzoic acid ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 3-(1,3-oxazol-4-yl)benzoate

InChI

InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-3-8(5-9)10-6-15-7-12-10/h2-7H,1H3

InChI Key

FXRDQWHOMXLBQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=COC=N2

Origin of Product

United States

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